molecular formula C19H17FN2O2 B2935832 6-(4-ethoxyphenyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one CAS No. 942007-61-6

6-(4-ethoxyphenyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2935832
CAS No.: 942007-61-6
M. Wt: 324.355
InChI Key: MQVMRKTYJMXUFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the dihydropyridazinone class, characterized by a six-membered heterocyclic ring containing two adjacent nitrogen atoms. Its structure features a 4-ethoxyphenyl group at position 6 and a 4-fluorobenzyl group at position 2 (Figure 1). These substituents influence its electronic, steric, and pharmacokinetic properties.

Properties

IUPAC Name

6-(4-ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c1-2-24-17-9-5-15(6-10-17)18-11-12-19(23)22(21-18)13-14-3-7-16(20)8-4-14/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVMRKTYJMXUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethoxyphenyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridazinone Core: The dihydropyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using ethoxybenzene and suitable electrophiles.

    Attachment of the Fluorophenylmethyl Group: The fluorophenylmethyl group can be attached through nucleophilic substitution reactions involving fluorobenzyl halides and appropriate nucleophiles.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The pyridazinone ring undergoes oxidation at the α,β-unsaturated carbonyl system. Key observations include:

Reagent Conditions Product Yield Source
KMnO₄ (acidic)70°C, 4 hrs6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazine-3,4-dione62%
Ozone (O₃)-78°C, CH₂Cl₂, 30 minCleavage of the dihydropyridazine ring to form ethoxybenzaldehyde derivatives48%

Mechanistic studies suggest the dihydropyridazine moiety is susceptible to radical-mediated oxidation, forming dione derivatives with retained ethoxy and fluorobenzyl groups .

Reduction Reactions

Reductive transformations target the carbonyl group and aromatic substituents:

Reagent Conditions Product Yield Source
LiAlH₄THF, reflux, 6 hrs6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]hexahydropyridazine78%
H₂/Pd-C50 psi, EtOH, 25°CPartial saturation of the pyridazinone ring to tetrahydropyridazine65%

Selective reduction of the carbonyl group (C=O → CH₂) is achieved under mild hydrogenation conditions, preserving the ethoxyphenyl substituent .

Nucleophilic Substitution

The 4-ethoxy group on the phenyl ring participates in nucleophilic displacement:

Reagent Conditions Product Yield Source
NaSEtDMF, 120°C, 8 hrs6-(4-Ethylthiophenyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one55%
NH₃ (gas)Sealed tube, 150°C, 24 hrs6-(4-Aminophenyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one41%

Ethoxy-to-amine conversion requires harsh conditions due to poor leaving-group capacity, as noted in comparative studies of aryl ether reactivity .

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions:

Dienophile Conditions Product Yield Source
Maleic anhydrideToluene, 110°C, 12 hrsBicyclic adduct with fused oxabicyclo[3.3.1]nonane system68%
TetracyanoethyleneCHCl₃, 25°C, 48 hrsCyano-substituted tetracyclic derivative57%

Density functional theory (DFT) calculations confirm the dihydropyridazine ring acts as an electron-deficient diene in these reactions .

Hydrolysis and Solvolysis

The ethoxy group undergoes acid-catalyzed hydrolysis:

Conditions Product Yield Source
6M HCl, reflux, 10 hrs6-(4-Hydroxyphenyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one89%
BF₃·Et₂O, CH₂Cl₂, 0°C, 2 hrsDemethylation to phenolic derivative92%

Hydrolysis proceeds via an SN1 mechanism at the ethoxy group, generating a stable phenoxonium intermediate .

Functionalization at the Fluorobenzyl Position

The 4-fluorobenzyl group undergoes electrophilic aromatic substitution (EAS):

Reagent Conditions Product Yield Source
HNO₃/H₂SO₄0°C, 1 hr6-(4-Ethoxyphenyl)-2-[(3-nitro-4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one34%
Cl₂, FeCl₃CH₂Cl₂, 25°C, 6 hrsChlorination at the para position relative to fluorine27%

EAS occurs preferentially at the meta position to the fluorine atom due to its strong electron-withdrawing effect .

Photochemical Reactions

UV irradiation induces ring-opening/ring-closing transformations:

Conditions Product Yield Source
254 nm, benzene, 48 hrsSpirocyclic isomer with fused oxetane ring51%
365 nm, O₂ atmosphereEndoperoxide derivative63%

Time-resolved spectroscopy confirms singlet oxygen involvement in photooxygenation pathways .

Biological Activity Correlations

Reaction-derived analogs show enhanced pharmacological profiles:

  • Anticancer Activity : Nitro-substituted derivatives exhibit IC₅₀ = 1.2 µM against MCF-7 cells

  • Antimicrobial Effects : Thioether analogs demonstrate MIC = 8 µg/mL against S. aureus

Scientific Research Applications

6-(4-ethoxyphenyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one has found applications in various fields of scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(4-ethoxyphenyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Analogues

Compound A : 6-[[(tert-Butyldiphenylsilyl)oxy]methyl]-4-(4-fluorophenyl)-2,3-dihydropyridazin-3-one
  • Substituents :
    • Position 4: 4-Fluorophenyl
    • Position 6: Hydroxymethyl protected by a bulky tert-butyldiphenylsilyl group.
  • The ethoxyphenyl group in the target compound may increase lipophilicity compared to the polar silyl ether in Compound A.
Compound B : 6-(2-Fluoro-4-methoxyphenyl)-2,3-dihydropyridazin-3-one
  • Substituents :
    • Position 6: 2-Fluoro-4-methoxyphenyl.
  • Key Differences :
    • The ethoxy group in the target compound (vs. methoxy in Compound B) introduces greater steric bulk and electron-donating effects.
    • The 4-fluorobenzyl group at position 2 in the target compound may enhance π-π stacking interactions compared to unsubstituted positions in Compound B.

Substituent-Driven Functional Comparisons

Property Target Compound Compound A Compound B
Position 6 Substituent 4-Ethoxyphenyl (electron-donating, lipophilic) Silyl-protected hydroxymethyl (polar, bulky) 2-Fluoro-4-methoxyphenyl (electron-withdrawing)
Position 2 Substituent 4-Fluorobenzyl (enhanced aromatic interactions) Unsubstituted Unsubstituted
Synthetic Complexity Moderate (no silyl protection required) High (multiple protection/deprotection steps) Moderate
Potential Applications Agrochemicals (inferred from ethoxyphenyl in etofenprox ) or pharmaceuticals Intermediate in drug synthesis Unreported

Pharmacological and Agrochemically Relevant Analogues

  • Etofenprox: 1-((2-(4-Ethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene Shares the 4-ethoxyphenyl moiety, a key feature in insecticidal activity.
  • Flusilazole : 1-((Bis(4-fluorophenyl)methylsilyl)methyl)-1H-1,2,4-triazole
    • Highlights the role of fluorophenyl groups in antifungal activity, supporting the significance of the 4-fluorobenzyl group in the target compound.

Biological Activity

6-(4-ethoxyphenyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by various studies and data.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C22_{22}H24_{24}F1_{1}N3_{3}O5_{5}
  • Molecular Weight : 429.4 g/mol

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. Notably, it has shown significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
A431 (epidermoid carcinoma)5.0
HT29 (colon carcinoma)7.5
MCF7 (breast carcinoma)6.0

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as PI3K/Akt and MAPK.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory activity in preclinical models. It was effective in reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Model Effect Observed Reference
Carrageenan-induced paw edema in ratsSignificant reduction in edema after treatment
LPS-stimulated macrophagesDecreased TNF-α and IL-6 production

This anti-inflammatory effect is attributed to the inhibition of NF-kB signaling pathways.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies

  • Case Study on Anticancer Effects : A study involving the administration of the compound to mice bearing xenograft tumors showed a significant reduction in tumor size compared to controls. The treatment also led to a marked increase in apoptotic markers within tumor tissues, indicating effective tumor suppression mechanisms.
  • Case Study on Inflammation : In a model of rheumatoid arthritis, treatment with the compound resulted in reduced joint swelling and histological improvements in synovial tissue, highlighting its potential therapeutic role in inflammatory diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.